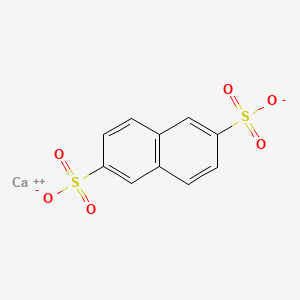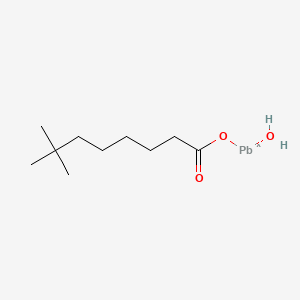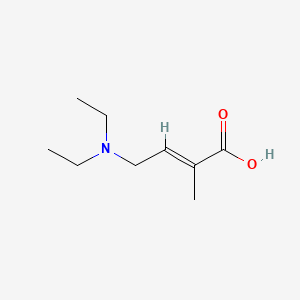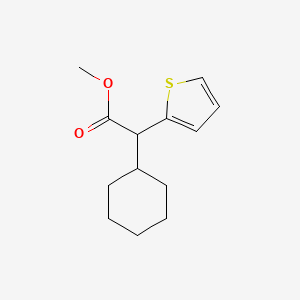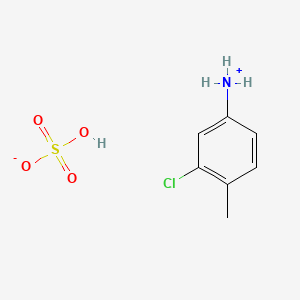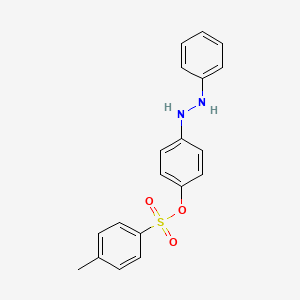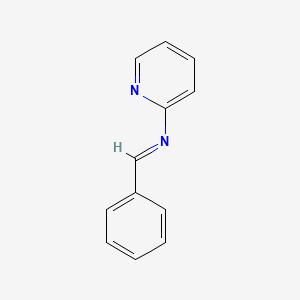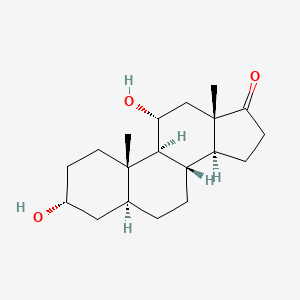
11-Hydroxyandrosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxyandrosterone is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It is known chemically as 11β-hydroxyandrost-4-ene-3,17-dione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyandrosterone typically involves the hydroxylation of androstenedione. One common method includes the use of cytochrome P450 enzymes, specifically 11β-hydroxylase, which catalyzes the hydroxylation at the 11th position of androstenedione .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through microbial fermentation processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the hydroxylation reaction. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Hydroxyandrosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11β-hydroxyandrostanedione.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or sulfonyl chlorides under controlled conditions.
Major Products:
Oxidation: 11-Ketoandrostenedione.
Reduction: 11β-Hydroxyandrostanedione.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
11-Hydroxyandrosterone has been extensively studied for its applications in:
Chemistry: As a precursor in the synthesis of other steroid hormones.
Biology: Investigating its role in steroidogenesis and metabolic pathways.
Medicine: Potential use in treating conditions related to androgen deficiency and adrenal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mécanisme D'action
The mechanism of action of 11-Hydroxyandrosterone involves its conversion to active androgens through enzymatic pathways. It serves as a substrate for enzymes like 11β-hydroxysteroid dehydrogenase, which converts it to 11-ketoandrostenedione. This compound can then be further metabolized to potent androgens such as testosterone and dihydrotestosterone. These androgens exert their effects by binding to androgen receptors and modulating gene expression .
Comparaison Avec Des Composés Similaires
11-Ketoandrostenedione: A closely related compound with a keto group at the 11th position.
11-Ketotestosterone: Another derivative involved in androgen biosynthesis.
11-Ketodihydrotestosterone: A potent androgen with similar metabolic pathways
Uniqueness: 11-Hydroxyandrosterone is unique due to its specific hydroxylation at the 11th position, which distinguishes it from other androgens. This hydroxylation plays a crucial role in its metabolic pathways and biological functions, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
4299-92-7 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3R,5S,8S,9S,10S,11R,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15+,17+,18-,19-/m0/s1 |
Clé InChI |
PIXFHVWJOVNKQK-CJWOFWMHSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






